molecular formula C13H7F5INO B13430650 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline

Cat. No.: B13430650
M. Wt: 415.10 g/mol
InChI Key: LWKKEHYIYSOCTJ-UHFFFAOYSA-N
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Description

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline is a complex organic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups. These functional groups contribute to its unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a suitable aromatic compound followed by nucleophilic substitution reactions. For instance, the preparation might start with the halogenation of p-chlorobenzotrifluoride, followed by ammoniation and subsequent iodination .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and minimize environmental impact. These methods often involve the use of catalysts and optimized reaction conditions to ensure high efficiency. The use of environmentally benign reagents and solvents is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted anilines .

Scientific Research Applications

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline involves its interaction with specific molecular targets. These interactions can inhibit or activate various biochemical pathways. For instance, in medicinal applications, it may inhibit enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-4-(trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • Poly 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene

Uniqueness

What sets 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both iodine and trifluoromethyl groups, for example, enhances its ability to participate in a wider range of chemical reactions and interact with diverse molecular targets .

Properties

Molecular Formula

C13H7F5INO

Molecular Weight

415.10 g/mol

IUPAC Name

2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline

InChI

InChI=1S/C13H7F5INO/c14-8-3-6(13(16,17)18)4-9(15)12(8)21-11-2-1-7(19)5-10(11)20/h1-5H,20H2

InChI Key

LWKKEHYIYSOCTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)N)OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

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